molecular formula C10H15N5 B13296423 [3-(1H-Imidazol-1-yl)propyl](1H-imidazol-2-ylmethyl)amine

[3-(1H-Imidazol-1-yl)propyl](1H-imidazol-2-ylmethyl)amine

Cat. No.: B13296423
M. Wt: 205.26 g/mol
InChI Key: JZQGKNSIJQJDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-1-yl)propylamine (CAS 921076-63-3) is a bifunctional amine containing two distinct imidazole moieties. Its molecular formula is C₁₀H₁₅N₅ (MW 205.26), featuring a propyl linker between a 1H-imidazol-1-yl group and a 1H-imidazol-2-ylmethyl substituent . The compound’s structure enables diverse coordination and hydrogen-bonding capabilities, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

3-imidazol-1-yl-N-(1H-imidazol-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C10H15N5/c1(6-15-7-5-12-9-15)2-11-8-10-13-3-4-14-10/h3-5,7,9,11H,1-2,6,8H2,(H,13,14)

InChI Key

JZQGKNSIJQJDLN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CNCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Overview

3-(1H-Imidazol-1-yl)propylamine is a chemical compound featuring two imidazole rings connected by a propyl chain and a methylamine linker. Information regarding the preparation methods of this specific compound is limited. However, the preparation of similar compounds, such as those containing imidazole moieties, can provide insights into potential synthetic routes.

Synthetic Routes and Reaction Conditions

Based on the available information, the synthesis of 3-(1H-Imidazol-1-yl)propylamine may involve several steps, drawing from known reactions involving imidazole and amine compounds.

  • Synthesis of 3-(1H-imidazol-1-yl)propylamine: A common method involves reacting 1H-imidazole with 3-chloropropylamine under basic conditions. Alternatively, imidazole can react with acrylonitrile to produce N-cyanoethyl imidazole, which is then hydrogenated using Raney nickel to obtain N-(3-aminopropyl) imidazole. The reaction is typically carried out in a solvent, and the product is purified by distillation.

    The concrete reaction equation is as follows:

    • First react with acrylonitrile to produce N-cyanoethyl imidazole.
    • Prepare N-cyanoethylimidazole in Raney.
  • Introduction of the (1H-imidazol-2-ylmethyl) group: This could involve a nucleophilic substitution reaction using 2-(chloromethyl)imidazole or a similar activated imidazole derivative. The reaction would likely require a base to neutralize the liberated acid and an appropriate solvent.

  • Deprotection (if necessary): If protecting groups are used to control the reactivity of the amine or imidazole groups, a final deprotection step would be required.

Industrial Production Methods

Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve similar synthetic routes as described above, but optimized for large-scale production. Continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Advanced purification techniques, such as recrystallization and chromatography, including high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions:

    • Alkylation: The amine group can undergo alkylation reactions with alkyl halides or other electrophiles.
    • Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.
    • Coordination: The imidazole rings can coordinate with metal ions, forming coordination complexes.
  • Common Reagents and Conditions:

    • Alkylation: Alkyl halides, bases (e.g., potassium carbonate), and polar aprotic solvents (e.g., dimethylformamide).
    • Acylation: Acyl chlorides or anhydrides, bases (e.g., pyridine), and anhydrous solvents (e.g., dichloromethane).
    • Coordination: Metal salts (e.g., copper chloride), and various solvents (e.g., water, ethanol).

Scientific Research Applications

3-(1H-Imidazol-1-yl)propylamine and similar compounds have applications in chemistry, biology, medicine, and industry.

  • Chemistry: These compounds can serve as building blocks for synthesizing more complex molecules, including heterocyclic compounds and functional materials.
  • Biology: They can be studied as ligands in metal coordination complexes, which may exhibit biological activities, such as antimicrobial and anticancer properties.
  • Medicine: These compounds may be investigated for potential therapeutic applications, acting as inhibitors of certain enzymes or receptors, making them candidates for drug development.
  • Industry: They can be utilized in developing advanced materials like polymers and catalysts, due to their unique chemical structures that allow for creating materials with specific properties and functions.

Biological Activity

The biological activity of compounds containing imidazole rings can be attributed to their interactions with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while other parts of the molecule may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target molecules, leading to diverse biological effects.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)propylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen atoms, often using alkyl halides or acyl chlorides as reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

Major Products

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Alkylated or acylated imidazole derivatives

Scientific Research Applications

3-(1H-Imidazol-1-yl)propylamine: has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its role in enzyme inhibition and as a building block for designing biologically active molecules.

    Medicine: Explored for its potential as an antimicrobial agent and in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(1H-Imidazol-1-yl)propylamine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, often through hydrogen bonding and coordination with metal ions.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Key Structural Features Molecular Formula Molecular Weight Evidence ID
3-(1H-Imidazol-1-yl)propylamine Dual imidazole (1-yl and 2-ylmethyl), propyl linker C₁₀H₁₅N₅ 205.26
N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine Aromatic benzyl substituent, halogenated C₁₃H₁₆ClFN₃ 283.74
N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine Quinazoline core, phenyl substituent C₂₀H₂₀N₆ 368.43
3-[3-(1H-Imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Imidazo-pyridine core, trifluoromethyl group C₁₉H₁₇F₃N₆ 410.38
6-((3-(1H-Imidazol-1-yl)propyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide Pyridine-sulfonamide, trimethylpyrazole C₁₈H₂₄N₈O₂S 440.51

Key Observations :

  • The target compound uniquely combines two imidazole groups , distinguishing it from analogues with single imidazole units paired with aromatic (e.g., quinazoline , benzothiazole ) or sulfonamide groups .

Key Observations :

  • Yields vary significantly (21–84%), influenced by substituent reactivity and purification challenges.
  • Melting points correlate with structural rigidity: imidazo-pyridine derivatives () exhibit lower melting points than nitro-triazole analogues (, decomp. 198–200°C).

Key Observations :

  • Imidazole-containing compounds frequently exhibit biological activity (e.g., antifungal , antiparasitic ).

Biological Activity

3-(1H-Imidazol-1-yl)propylamine is a synthetic compound notable for its unique imidazole structure, which contributes to its biological activity. This article explores the compound's synthesis, biological properties, and potential applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C10H15N3
  • CAS Number : 921076-63-3
  • Molecular Weight : 175.25 g/mol

The compound consists of two imidazole rings connected by a propyl chain, which enhances its ability to interact with biological targets.

Synthesis

The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of appropriate imidazole derivatives under controlled conditions. The general synthetic route includes:

  • Formation of Imidazole Rings : Using precursors such as aldehydes and amines.
  • Coupling Reaction : Employing coupling agents to link the imidazole structures.
  • Purification : Techniques like recrystallization or chromatography are used to isolate the final product.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism is often attributed to the ability of imidazole to disrupt microbial membranes or inhibit essential enzymes.

Anticancer Activity

Several studies have investigated the anticancer potential of imidazole-containing compounds. For example, in vitro assays demonstrated that 3-(1H-Imidazol-1-yl)propylamine can induce apoptosis in cancer cell lines. The proposed mechanism involves:

  • Inhibition of Cell Proliferation : By interfering with cell cycle regulation.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of drug design for diseases such as cancer and bacterial infections. The binding affinity to target enzymes is influenced by the unique structural features provided by the imidazole rings.

Case Studies

StudyFindings
Study 1 Evaluated antimicrobial activity against E. coli and S. aureus; showed significant inhibition at low concentrations.
Study 2 Investigated anticancer effects on MCF-7 breast cancer cells; reported IC50 values indicating effective cytotoxicity.
Study 3 Assessed enzyme inhibition; demonstrated competitive inhibition against certain kinases involved in cancer progression.

The biological activity of 3-(1H-Imidazol-1-yl)propylamine is primarily attributed to:

  • Metal Coordination : The imidazole rings can coordinate with metal ions, influencing various biochemical pathways.
  • Hydrogen Bonding : Interactions with amino acid residues in target proteins enhance binding affinity and specificity.

Q & A

Q. What are the optimized synthetic routes for 3-(1H-Imidazol-1-yl)propylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-(1H-imidazol-1-yl)propan-1-amine with a substituted electrophile (e.g., thiophen-2-ylmethyl chloride or benzaldehyde derivatives) in solvents like dichloromethane or ethanol under reflux conditions . Key factors include:

  • Catalyst selection: Triethylamine (TEA) or sodium hydroxide enhances reaction efficiency .
  • Temperature control: Room temperature or reflux conditions (70–100°C) optimize substitution rates .
  • Purification: Recrystallization or column chromatography ensures >80% purity, as validated by NMR and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy: 1H and 13C NMR resolve imidazole proton environments and confirm substitution patterns .
  • X-ray crystallography: Determines dihedral angles between imidazole rings (e.g., 66.35° observed in related structures) and hydrogen-bonding networks .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., ~257.78 g/mol for hydrochloride salts) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for imidazole derivatives like this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) may arise from:

  • Purity variations: Validate compound purity via HPLC (>98%) and control for residual solvents .
  • Assay conditions: Standardize protocols (e.g., MIC assays for antimicrobial studies) and use positive controls (e.g., ciprofloxacin) .
  • Structural analogs: Compare activity with derivatives lacking the cyclopentane or thiophene moieties to isolate functional group contributions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonds with imidazole nitrogens and π-π stacking with aromatic residues .
  • MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key interaction motifs .
  • SAR analysis: Correlate substituent effects (e.g., methyl vs. phenyl groups) with binding affinity data from in vitro assays .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-dependent stability: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via UV-Vis or LC-MS over 24–72 hours .
  • Metabolic stability: Use liver microsomes (human/rat) to assess CYP-mediated oxidation. Quantify metabolites using tandem MS .
  • Thermal stability: Perform TGA/DSC to determine decomposition temperatures and identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.